2,6-difluoro-N-(propan-2-yl)aniline 2,6-difluoro-N-(propan-2-yl)aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC16255152
InChI: InChI=1S/C9H11F2N/c1-6(2)12-9-7(10)4-3-5-8(9)11/h3-6,12H,1-2H3
SMILES:
Molecular Formula: C9H11F2N
Molecular Weight: 171.19 g/mol

2,6-difluoro-N-(propan-2-yl)aniline

CAS No.:

Cat. No.: VC16255152

Molecular Formula: C9H11F2N

Molecular Weight: 171.19 g/mol

* For research use only. Not for human or veterinary use.

2,6-difluoro-N-(propan-2-yl)aniline -

Specification

Molecular Formula C9H11F2N
Molecular Weight 171.19 g/mol
IUPAC Name 2,6-difluoro-N-propan-2-ylaniline
Standard InChI InChI=1S/C9H11F2N/c1-6(2)12-9-7(10)4-3-5-8(9)11/h3-6,12H,1-2H3
Standard InChI Key FQVANLBLXWHZJB-UHFFFAOYSA-N
Canonical SMILES CC(C)NC1=C(C=CC=C1F)F

Introduction

Chemical Identity and Structural Characteristics

2,6-Difluoro-N-(propan-2-yl)aniline belongs to the class of substituted anilines, with the molecular formula C₉H₁₂F₂N and a molecular weight of 171.20 g/mol. The benzene ring is substituted with fluorine atoms at the ortho (C2) and para (C6) positions relative to the amine group, which is further modified by an isopropyl substituent (-N-(propan-2-yl)). This configuration significantly influences the compound’s electronic and steric properties.

The fluorine atoms introduce strong electron-withdrawing effects, reducing the electron density of the aromatic ring and altering reactivity in electrophilic substitution reactions. Meanwhile, the isopropyl group contributes steric hindrance, which can modulate interactions with biological targets or catalytic surfaces. Comparative analysis with related compounds highlights distinct differences in reactivity and stability (Table 1) .

Table 1: Comparative Analysis of Substituted Anilines

Compound NameMolecular FormulaKey Structural Features
2,6-DifluoroanilineC₆H₅F₂NNo isopropyl group; higher reactivity
2,4-Difluoro-N-isopropylanilineC₉H₁₂F₂NFluorine at 2,4-positions
4-IsopropylanilineC₉H₁₃NNo fluorine substituents

Synthesis and Industrial Production

The synthesis of 2,6-difluoro-N-(propan-2-yl)aniline can be adapted from methods developed for structurally similar compounds. A patented approach for producing 2,4-difluoro-N-isopropylaniline involves reacting 2,4-difluoroaniline with isopropyl halides (e.g., isopropyl chloride or bromide) under controlled conditions . This method, while tailored for the 2,4-isomer, provides a framework for synthesizing the 2,6-derivative through analogous steps:

  • Reaction Conditions:

    • Substrates: 2,6-Difluoroaniline (precursor) and isopropyl halide.

    • Temperature: Maintained above 80°C to drive the alkylation reaction .

    • Solvent: High-bopoint solvents (e.g., dimethylformamide) or solvent-free conditions.

    • Pressure: Conducted under ambient or elevated pressure to enhance reaction kinetics .

  • Mechanism:
    The reaction proceeds via nucleophilic substitution, where the amine group of 2,6-difluoroaniline attacks the electrophilic carbon of the isopropyl halide. The elimination of hydrogen halide (HX) yields the N-isopropylated product.

  • Yield and Purity:
    Industrial-scale production prioritizes high yield (>85%) and purity (>95%), achievable through optimized catalyst use and post-reaction purification techniques such as distillation or recrystallization .

Physicochemical Properties

The compound’s properties are influenced by its fluorine and isopropyl substituents:

  • Physical State: Likely a liquid at room temperature, analogous to 2,6-difluoroaniline, which is stored as a light-sensitive liquid under inert gas .

  • Solubility: Expected to be soluble in polar aprotic solvents (e.g., dichloromethane, acetone) due to the amine group’s polarity, with limited water solubility.

  • Stability: Susceptible to oxidative degradation; recommended storage in cool, dark environments under nitrogen or argon .

Thermal Properties:

  • Boiling Point: Estimated to exceed 200°C based on comparisons with similar N-alkylated anilines.

  • Melting Point: Likely below 25°C, given the liquid state of the precursor .

Future Research Directions

Further investigations should prioritize:

  • Biological Screening: Evaluating its efficacy as an enzyme inhibitor or receptor modulator.

  • Process Optimization: Developing greener synthesis routes with reduced solvent use and higher atom economy.

  • Material Applications: Exploring its utility in advanced polymers or coatings.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator